molecular formula C21H15BrN2O4 B14457559 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- CAS No. 67674-27-5

9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-

Cat. No.: B14457559
CAS No.: 67674-27-5
M. Wt: 439.3 g/mol
InChI Key: NKSQHTJRIYAPSZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye industry. This specific compound is characterized by its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- typically involves multiple steps. One common approach is the bromination of 9,10-anthracenedione followed by amination and hydroxylation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination. Amination can be achieved using ammonia or amines under acidic or basic conditions, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroquinones.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing various dyes and pigments.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, particularly for textiles.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- involves its ability to interact with biological targets such as enzymes and receptors. It can inhibit enzymes like glutathione reductase and xanthine oxidase, leading to various biological effects. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]- apart is its combination of substituents, which confer unique chemical properties and potential applications. The presence of both amino and bromo groups allows for diverse chemical modifications, while the hydroxy groups enhance its reactivity in oxidation and reduction reactions.

Properties

CAS No.

67674-27-5

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

1-amino-8-(benzylamino)-2-bromo-4,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)20(27)15-12(6-7-13(25)16(15)21(17)28)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2

InChI Key

NKSQHTJRIYAPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)Br)N

Origin of Product

United States

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